(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Conformational analysis Fluorine stereochemistry Drug design

Racemic or trans-diastereomer impurities confound SAR and yield inactive kinase/CGRP ligands. This (3S,4R)-configured building block delivers the required cis-fluoro-aminopiperidine pharmacophore. • Replicates patent-disclosed JAK3/BTK inhibitors (US 11,078,206) and gyrase antibacterials (WO2007/71965). • Axial fluorine bias (96-100:1) ensures defined conformational vectors for fragment-based screening. • Boc protection permits mild acidic deprotection orthogonal to Cbz/hydrogenolysis-sensitive groups. Supplied enantiomerically pure, stored at 2-8°C, shipped under cold chain.

Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
CAS No. 907544-20-1
Cat. No. B1279646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate
CAS907544-20-1
Molecular FormulaC10H19FN2O2
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)F)N
InChIInChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m0/s1
InChIKeyZQRYPCAUVKVMLZ-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-20-1): Procurement-Relevant Identity and Class Positioning


(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-20-1) is a chiral, enantiomerically pure cis-configured 3-fluoro-4-aminopiperidine building block bearing an N-Boc protecting group [1]. It belongs to the class of fluorinated piperidine scaffolds that serve as critical pharmacophoric fragments in multiple clinical-stage and approved drug candidates, including CGRP receptor antagonists (e.g., telcagepant), JAK inhibitors, PTK2 inhibitors, and gyrase inhibitors [2]. The compound is a white solid with molecular formula C₁₀H₁₉FN₂O₂, molecular weight 218.27 g/mol, predicted pKa 8.88±0.40, predicted boiling point 285.6±40.0 °C, and requires storage at 2–8 °C protected from light [1]. Its defined (3S,4R) absolute stereochemistry establishes a cis relationship between the 3-fluoro and 4-amino substituents, a spatial arrangement that is non-interchangeable with its trans diastereomers or the enantiomeric (3R,4S) form for downstream bioactive molecule construction .

Why Generic Substitution of (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate with Alternative Stereoisomers or N-Protecting Group Variants Fails


The (3S,4R) absolute configuration of this compound is not a cosmetic descriptor; it encodes the cis spatial relationship between the fluorine and amine substituents that is mechanistically required for the bioactivity of numerous pharmaceutical candidates. The cis-4-amino-3-fluoropiperidine moiety is specifically designated as the active pharmacophore in CGRP receptor antagonists, JAK inhibitors, PTK2 inhibitors, and antibacterial gyrase inhibitors, where the trans diastereomer (e.g., (3R,4R)- or (3S,4S)-configured) produces either inactive or significantly attenuated compounds [1][2]. In the US 11,078,206 kinase inhibitor patent, both (3S,4R) and (3S,4S) diastereomers were explicitly synthesized as separate enumerated compounds, confirming that stereochemistry is a deliberate variable rather than an incidental attribute [2]. Furthermore, the Boc protecting group provides orthogonal N-protection chemistry compared to Cbz analogs (e.g., CAS 1268520-82-6), enabling selective deprotection strategies under mild acidic conditions that are incompatible with hydrogenolytic Cbz removal in the presence of other reducible functionality . Substituting the racemic cis mixture (CAS 577691-56-6) for the enantiomerically pure (3S,4R) form introduces the (3R,4S) enantiomer, which can produce confounding biological results or require non-trivial chiral separation downstream .

Quantitative Comparator Evidence for (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate vs Closest Analogs


Conformational Preference: 3-Fluoropiperidine Axial-F vs Equatorial-F Equilibrium Ratio of 96–100:1 Drives Differential Target Binding

The 3-fluoropiperidine scaffold exhibits a profound conformational bias that is directly relevant to the cis vs trans diastereomer distinction. In aqueous solution, the fluorine atom in N-protonated 3-fluoropiperidine salts overwhelmingly prefers the axial orientation, with an axial-to-equatorial ratio of 96–100:1 [1][2]. In the (3S,4R)-cis configuration, both the 3-fluoro and 4-amino substituents can simultaneously adopt orientations that satisfy the intrinsic axial-F preference while positioning the amine for productive target engagement. In the trans diastereomers (e.g., (3R,4R) CAS 1260612-08-5 or (3S,4S) CAS 1228185-45-2), steric and stereoelectronic constraints force one substituent into a disfavored equatorial orientation, altering the presentation of the pharmacophoric vectors to biological targets . The conformational free energy difference (ΔG) between axial-F and equatorial-F conformers has been calculated as 4.0–5.4 kcal mol⁻¹ [3], a magnitude that renders the conformational landscape of cis vs trans isomers fundamentally non-overlapping.

Conformational analysis Fluorine stereochemistry Drug design

Kinase Inhibitor Patent Explicitly Enumerates (3S,4R) and (3S,4S) Diastereomers as Separate Compounds, Confirming Stereochemistry-Dependent Target Engagement

US Patent 11,078,206 discloses amino-fluoropiperidine derivatives as dual JAK3/BTK kinase inhibitors. In the patent's compound enumeration, Example 1 is prepared using tert-butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate as the starting building block, while a structurally analogous compound (Example compound 12) is explicitly prepared using tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate as the alternative diastereomeric input [1]. The fact that both diastereomers are synthesized, assigned independent compound numbers, and listed separately in the patent claims—rather than being treated as interchangeable—demonstrates that the (3S,4R) vs (3S,4S) stereochemistry is a deliberate optimization variable, not a trivial substitution [1]. Although the patent's Table 1 IC₅₀ data (JAK3 and BTK enzymatic assays, ADP Glo platform; cellular STAT5 phosphorylation in HT-2 cells) is embedded as an image and not directly extractable, the separate enumeration of diastereomeric products implies that their inhibitory profiles are stereochemistry-dependent [1]. The (3S,4R)-configured building block (CAS 907544-20-1) is the required precursor for the (3S,4R)-configured final compounds in claims.

Kinase inhibition JAK3 BTK Stereochemistry-activity relationship

CGRP Receptor Antagonist Pharmacophore Requires the syn-1,2-Amino-Fluoropiperidine (cis) Configuration, as Demonstrated in Telcagepant Synthesis

The calcitonin gene-related peptide (CGRP) receptor antagonist telcagepant (MK-0974), a clinical-stage antimigraine agent developed by Merck, contains a syn-1,2-amino-fluoropiperidine fragment as the key structural pharmacophore [1][2]. The term 'syn' here refers to the cis relationship between the fluorine and amine substituents on the piperidine ring, which corresponds exactly to the (3S,4R) or (3R,4S) absolute configuration (with the specific enantiomer depending on the full molecule context). Two independent asymmetric synthetic routes were developed to access this critical intermediate at scale: (i) Ru-catalyzed asymmetric hydrogenation of a fluoride-substituted enamide, enabling sufficient quantities for early preclinical studies; and (ii) a dynamic kinetic asymmetric transamination of a ketone precursor for cost-effective large-scale production [1]. Both routes were engineered to deliver the enantiomerically pure syn (cis) diastereomer because the corresponding anti (trans) 1,2-amino-fluoropiperidine produces an inactive compound [1]. The (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-20-1) is the corresponding N-Boc protected precursor that would be deprotected and further elaborated to access the telcagepant pharmacophore via N-alkylation.

CGRP antagonist Migraine syn-1,2-amino-fluoropiperidine Telcagepant

Enantiomerically Pure cis-4-Amino-3-fluoropiperidine Achieves 99% ee via Asymmetric Hydrogenation; Racemic cis Mixture (CAS 577691-56-6) Introduces Uncontrolled Chirality

Qu and co-workers developed a multikilogram-scale asymmetric hydrogenation route to enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine that achieves 99% enantiomeric excess (ee) using a Rh(NBD)₂(BF₄)/Walphos 003 catalyst system [1]. This level of enantiopurity is required because the cis-4-amino-3-fluoropiperidine moiety is present in PTK2 inhibitors, JAK inhibitors, CGRP receptor antagonists, gyrase inhibitors, and antimigraine compounds, where the opposite enantiomer can exhibit different pharmacological profiles [1]. The racemic cis mixture, commonly cataloged under CAS 577691-56-6 (tert-butyl rel-(3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate), contains equal amounts of the (3S,4R) and (3R,4S) enantiomers . Using the racemate in lieu of the enantiomerically pure (3S,4R) form (CAS 907544-20-1) introduces a 50% impurity of the wrong enantiomer from the outset, which can confound biological assay interpretation, reduce effective potency by up to 2-fold (if the wrong enantiomer is inactive), and necessitate costly chiral separation at a later synthetic stage [1]. The (3S,4R) form is isolated from the racemic mixture via preparative chiral HPLC on a Chiralpak AD column (hexane/MeOH/EtOH 90:2.5:2.5 with 0.1% diethylamine), with the (3S,4R) enantiomer eluting as the first peak .

Asymmetric synthesis Enantiomeric excess Process chemistry Chiral purity

Fluorine Substitution at C3 Reduces Piperidine pKa by ~2.5 Log Units Relative to Unsubstituted Piperidine, Modulating Bioavailability and hERG Liability

The introduction of fluorine at the 3-position of the piperidine ring significantly reduces the basicity of the ring nitrogen through a strong negative inductive effect (-I) . Experimental and computational studies demonstrate that fluorine atom(s) decrease the pKa of 3-aminopiperidines, with 4-fluoropiperidine exhibiting a pKa of 9.4 compared to approximately 11 for unsubstituted piperidine . The predicted pKa for (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-20-1) is 8.88±0.40 , though this value primarily reflects the protonated free amine after Boc deprotection. This pKa reduction is pharmacologically consequential: decreased basicity has been shown to have a dramatic, beneficial influence on oral absorption and to correlate with reduced affinity for hERG channels, thereby lowering cardiac toxicity risk . The relative stereochemistry of the fluorine atom with respect to the amino group at C3/C4 has a small but measurable effect on pKa due to conformational modifications induced by the fluorine atom(s) [1]. While the pKa difference between cis and trans 3-amino-5-fluoropiperidine diastereomers has been documented as small, the combined effect of absolute stereochemistry on both pKa and conformational preference contributes to the overall physicochemical differentiation [1].

pKa modulation Fluorine effect hERG Physicochemical properties

Highest-Value Application Scenarios for (3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS 907544-20-1)


Synthesis of Stereochemically Defined JAK3/BTK Dual Kinase Inhibitors for Immuno-Oncology and Autoimmune Disease Programs

As demonstrated in US Patent 11,078,206, the (3S,4R)-configured building block is the required precursor for a series of acryloyl-functionalized 4-fluoropiperidin-3-ylamino kinase inhibitors targeting JAK3 and BTK [1]. The patent explicitly enumerates compounds using the (3S,4R) starting material, with a separate compound (Example 12) synthesized from the (3S,4S) diastereomer, confirming that stereochemistry at the piperidine 3- and 4-positions is a critical design parameter [1]. Medicinal chemistry teams pursuing covalent or reversible JAK3/BTK inhibitors should procure the enantiomerically pure (3S,4R) form (CAS 907544-20-1) to replicate patent-disclosed structures and avoid introducing uncontrolled stereochemical variables that would confound SAR interpretation.

Construction of CGRP Receptor Antagonist Pharmacophores for Next-Generation Antimigraine Agents

The syn-1,2-amino-fluoropiperidine (cis) configuration is the essential pharmacophoric element in telcagepant and related CGRP receptor antagonists [1][2]. The (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate provides the correctly configured scaffold that, after Boc deprotection and N-functionalization, delivers the requisite syn relationship between the fluorine and the elaborated amine substituent. Two scalable asymmetric routes have been established for this pharmacophore class, supporting both preclinical candidate optimization and process chemistry development [1]. Procurement of the trans diastereomer for CGRP-targeting programs would be unproductive, as the anti configuration fails to engage the receptor.

Synthesis of Enantiomerically Pure Antibacterial Agents Using the cis-4-Amino-3-fluoropiperidine Scaffold

The WO2007/71965 patent (AstraZeneca) discloses pyrrolopyridine, pyrrolopyrimidine, and pyrroloazepine antibacterial agents that incorporate the cis-4-amino-3-fluoropiperidine moiety [1]. The synthesis of (3S,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate via Pd/C-catalyzed debenzylation of the corresponding N-benzyl intermediate (quantitative yield) is described within this patent family, establishing a direct synthetic lineage [2]. Researchers developing bacterial gyrase inhibitors or translation-inhibiting antibacterials that incorporate this fluorinated piperidine fragment should use the defined (3S,4R) stereoisomer to ensure consistency with the patented pharmacophore geometry.

Fragment-Based Drug Discovery Leveraging Fluorinated Piperidine 3D Fragments with Defined Conformational Properties

Fluorinated piperidines have been profiled as 3D fragments for fragment-based drug discovery (FBDD), where the fluorine atom serves dual roles: modulating pKa to improve physicochemical properties and providing a ¹⁹F NMR handle for fragment screening [1]. The (3S,4R)-configured compound offers a defined conformational landscape—dominated by the axial fluorine preference (96–100:1 axial:equatorial) [2]—that presents a specific 3D pharmacophoric vector set distinct from the trans diastereomers. For FBDD libraries requiring stereochemically pure, conformationally biased fluorinated piperidine fragments with orthogonal Boc protection for downstream elaboration, CAS 907544-20-1 is the appropriate procurement choice.

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